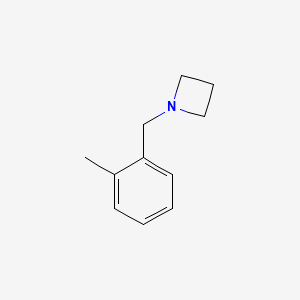

1-(2-Methylbenzyl)azetidine

CAS No.:

Cat. No.: VC18325838

Molecular Formula: C11H15N

Molecular Weight: 161.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15N |

|---|---|

| Molecular Weight | 161.24 g/mol |

| IUPAC Name | 1-[(2-methylphenyl)methyl]azetidine |

| Standard InChI | InChI=1S/C11H15N/c1-10-5-2-3-6-11(10)9-12-7-4-8-12/h2-3,5-6H,4,7-9H2,1H3 |

| Standard InChI Key | GLHFSARFPWQSDC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1CN2CCC2 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1-(2-Methylbenzyl)azetidine consists of an azetidine ring (a saturated four-membered ring with one nitrogen atom) linked to a 2-methylbenzyl group. The azetidine ring’s inherent strain—arising from bond angles deviating from the ideal tetrahedral geometry—imparts unique reactivity, while the 2-methyl substituent on the benzyl moiety introduces steric and electronic effects that influence intermolecular interactions.

The compound’s molecular formula is inferred as CHN, derived by comparing it to structurally similar analogs. For instance, 1-(2-Chloro-4-methylbenzyl)azetidine has a formula of CHClN, and replacing the chlorine atom with a methyl group would yield the target compound’s formula. The molecular weight is approximately 161.24 g/mol, calculated based on standard atomic weights.

Key Structural Features:

-

Azetidine Ring: The four-membered ring system contributes to high reactivity due to angle strain (approximately 90° bond angles vs. 109.5° in unstrained systems) .

-

2-Methylbenzyl Substituent: The methyl group at the ortho-position of the benzyl ring creates steric hindrance, potentially affecting regioselectivity in reactions.

-

Chirality: The compound may exhibit stereoisomerism depending on the substitution pattern of the azetidine nitrogen, though this remains unexplored in current literature.

Synthetic Methodologies

Thermal Isomerization of Aziridines

Azetidines are often synthesized via the thermal isomerization of aziridines (three-membered nitrogen heterocycles). For example, 1-(3-Bromo-2-methylbenzyl)azetidine is produced by heating 2-bromomethyl-2-methylaziridine in acetonitrile. This method likely applies to 1-(2-Methylbenzyl)azetidine, with the aziridine precursor undergoing ring expansion under controlled conditions.

Cycloaddition and Ring-Opening Reactions

Recent advances in azetine (unsaturated azetidine) synthesis offer alternative pathways. 1-Azetines, generated via [2+2] cycloadditions or photochemical reactions, can be hydrogenated to yield azetidines . For instance, Ghosez and co-workers demonstrated that 1-azetines undergo hydrogenation or acid-mediated hydrolysis to form functionalized azetidines . Applying similar strategies to a 2-methylbenzyl-substituted 1-azetine precursor could yield the target compound.

Challenges in Synthesis:

-

Ring Strain: The azetidine ring’s instability necessitates mild reaction conditions to prevent decomposition.

-

Steric Effects: The ortho-methyl group may hinder nucleophilic attacks or cyclization steps, requiring optimized catalysts or solvents.

Chemical Reactivity and Functionalization

Nucleophilic Substitutions

The azetidine nitrogen’s lone pair makes it susceptible to alkylation or acylation. In 1-(3-Bromo-2-methylbenzyl)azetidine, the bromine atom facilitates nucleophilic aromatic substitution (SNAr), enabling further functionalization. For 1-(2-Methylbenzyl)azetidine, similar reactivity is expected, though the methyl group may direct electrophiles to specific positions on the aromatic ring.

Ring-Opening Reactions

The strained azetidine ring readily undergoes ring-opening under acidic or basic conditions. For example, 1-azetines convert to β-lactams via acid-mediated rearrangements , suggesting that protonation of 1-(2-Methylbenzyl)azetidine could lead to analogous products.

Stability Considerations:

-

Thermal Stability: Azetidines generally decompose at elevated temperatures, necessitating storage at low temperatures.

-

Oxidative Sensitivity: The benzyl group’s methyl substituent may increase susceptibility to oxidation, requiring inert atmospheres for handling.

Comparative Analysis of Azetidine Derivatives

The table below contrasts 1-(2-Methylbenzyl)azetidine with its halogenated and functionalized analogs, highlighting structural and functional differences:

Key Observations:

-

Halogen vs. Alkyl Substituents: Chlorine and bromine atoms enhance electrophilicity, facilitating cross-coupling reactions, while methyl groups improve lipophilicity.

-

Azido Functionalization: The azide group in 3-Azido-1-(2-methylbenzyl)azetidine enables bioorthogonal chemistry, useful in proteomics and materials science .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume